2-(2-Thienylthio)thiophene
Overview
Description
“2-(2-Thienylthio)thiophene” is a chemical compound with the molecular formula C8H6S3 and a molecular weight of 198.328 . It is also known by other names such as "Thiophene,2,2’-thiobis-" .
Synthesis Analysis
The synthesis of thiophene derivatives has been a topic of interest in recent scientific literature . The Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered ring made up of one sulfur as a heteroatom . The sulfur atom contributes one lone pair of electrons to this π-system, creating a stable aromatic system with six π-electrons .Chemical Reactions Analysis
Thiophene derivatives are known to undergo a variety of chemical reactions. For instance, the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Physical and Chemical Properties Analysis
“this compound” is a colorless liquid . It has a boiling point of 251.1±15.0 °C at 760 mmHg and a flash point of 76.3±6.6 °C . It is soluble in most organic solvents but slightly soluble in water .Scientific Research Applications
Synthesis and Characterization
- Solvent-Free, Microwave-Assisted Synthesis: A study describes a novel and efficient methodology for synthesizing thiophene oligomers, including derivatives like 2-(2-Thienylthio)thiophene, using a solvent-free, microwave-assisted process. This method offers a rapid and environmentally friendly approach to create high-purity thiophene oligomers (Melucci, Barbarella, & Sotgiu, 2002).
Electronic and Optoelectronic Applications
Functional Oligothiophenes for Nanoarchitectures
Thiophene derivatives are explored for their potential in multidimensional nanoarchitectures and applications in electronics and optoelectronics. The study provides insights into the design and applications of functionalized oligothiophenes, such as this compound (Mishra, Ma, & Bäuerle, 2009).
Stable Polythiophene Semiconductors
Research has been conducted on integrating thieno[2,3-b]thiophene into polythiophene backbones, leading to stable, air-processable semiconducting polymers with significant charge carrier mobilities. Such materials are essential for various electronic applications (Heeney et al., 2005).
Energy Storage and Conversion
Thiophene Derivatives in Lithium-Ion Batteries
Thiophene derivatives, including this compound, are investigated as functional additives in lithium-ion batteries, particularly for high-voltage operations. Their incorporation improves cycling performance and stability (Xia, Xia, & Liu, 2015).
Organic Photovoltaics
A study on thieno[3,4-b]thiophene-based electron acceptors, including this compound derivatives, demonstrates their effectiveness in organic photovoltaic applications, contributing to significant efficiency improvements in solar cell technology (Xu et al., 2017).
Biological and Chemical Analysis
- Thiophene Derivatives in Biological Activities: Research on substituted thiophenes like this compound has shown a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties. These derivatives are also noted for their use in pharmaceuticals and material science applications (Nagaraju et al., 2018).
Materials Science and Engineering
Tetraphenylethylene Substituted Thienothiophenes
A study on tetraphenylethylene substituted thienothiophene and dithienothiophene derivatives, which may include this compound, highlights their potential in OLED applications due to their high thermal stability and excellent device performance (Isci et al., 2020).
Polymerization of Dithieno[3,4-b3',4'-d]thiophenes
Alkyl-substituted dithieno[3,4-b:3',4'-d]thiophenes, a category that encompasses this compound, are found to undergo electrooxidative polymerization, forming electronically conductive polymer films useful in materials science (Inaoka & Collard, 1997).
Solar Energy and Light-Harvesting
- Thieno Pyridine Dyes in Solar Cells: The study of thieno pyridine dyes, which might include derivatives of this compound, showcases their efficiency as light-harvesting materials in solar cells. The addition of plasmonic nanoparticles further improves their performance (Khalifa et al., 2020).
Advanced Functional Materials
- High Extinction Coefficient Copolymers: A thieno[3,4-b]thiophene-based copolymer, potentially including this compound, has been used in fullerene-free solar cells, demonstrating large current density and high efficiency due to its extensive light-harvesting capacity (Bao et al., 2017).
Mechanism of Action
Target of Action
2-(2-Thienylthio)thiophene is a thiophene-based compound . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
For example, some thiophene-based drugs are known to act as voltage-gated sodium channel blockers
Biochemical Pathways
Thiophene derivatives are known to affect various biochemical pathways due to their diverse pharmacological properties . The downstream effects of these pathways would depend on the specific targets and mode of action of this compound.
Result of Action
Thiophene derivatives are known to exhibit various pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Thiophene derivatives are known to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-thiophen-2-ylsulfanylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6S3/c1-3-7(9-5-1)11-8-4-2-6-10-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYIWBKPINOXJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)SC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192921 | |
Record name | Thiophene, 2,2'-thiobis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3988-99-6 | |
Record name | Thiophene, 2,2'-thiobis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003988996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiophene, 2,2'-thiobis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-THIOPHEN-2-YLSULFANYLTHIOPHENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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